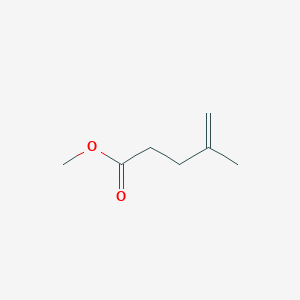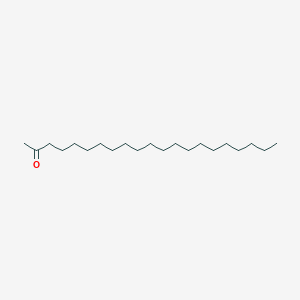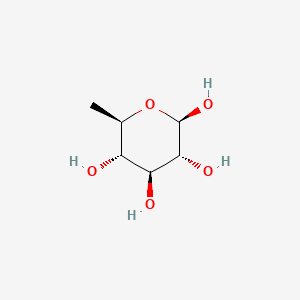
1,2-Bis(triethylsilyl)ethane
Descripción general
Descripción
1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor that is primarily used in the preparation of mesoporous organic materials . It can tune silica networks, making them useful in applications related to molecular separation .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(triethoxysilyl)ethane is[-CH2Si(OC2H5)3]2 . It has a molecular weight of 354.59 . The exact structure of 1,2-Bis(triethylsilyl)ethane was not found in the search results. Physical And Chemical Properties Analysis
1,2-Bis(triethoxysilyl)ethane is a clear, colorless liquid with a boiling point of 119°C and a density of 0.958 g/mL at 25°C . It has a refractive index of 1.411 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Processes
1,2-Bis(triethylsilyl)ethane has been utilized in various synthesis processes. For instance, its reaction with Grignard reagents produces adducts that undergo transformations to yield structurally complex compounds. These processes highlight its role in facilitating the formation of new chemical entities, demonstrating its importance in synthetic chemistry (Ionkin & Marshall, 2003).
Reaction with Ammonia and Amines
When reacting with ammonia and amines, 1,2-bis(methyldichlorosilyl)ethane leads to the formation of polymers and tricyclic compounds. This indicates its potential in polymer science and the development of cyclic compounds (Andrianov, Kotrelev, Prudnik, & Lukovnikov, 1973).
Crystal Structure Determination
The compound has been used in the study of crystal structures of various chemical entities. For instance, its derivative was used in the structural analysis of a complex copper compound, providing insights into molecular geometry and bonding (Castro et al., 1996).
Chemical Properties and Reactions
Hydrolysis Study
The hydrolysis process of bis-1,2-(triethoxysilyl)ethane was studied, revealing its behavior in aqueous solutions and providing valuable information about its stability and reactivity (Díaz-Benito, Velasco, Martinez, & Encinas, 2010).
Electrochemistry in Organosilicon Compounds
Its derivatives were explored in the synthesis of poly(disilanylene)ethylenes, demonstrating its utility in the field of electrochemistry and material science (Kunai, Toyoda, Kawakami, & Ishikawa, 1992).
Synthesis of Ligands and Complexes
The compound has been instrumental in the synthesis of various ligands and metal complexes, which are crucial in catalysis and material science (Medina-Molner, Blacque, & Spingler, 2007).
Materials Science and Coatings
Corrosion Protection
The derivative bis-1,2-(triethoxysilyl)ethane has been used as a pre-treatment for hot dip galvanized steel, showing potential in providing corrosion resistance (Montemor, Rosqvist, Fagerholm, & Ferreira, 2004).
Silica Membranes in Gas Permeation
Bis(triethoxysilyl) ethane was used as a silica precursor in the preparation of organic–inorganic hybrid silica membranes, highlighting its role in membrane technology and gas separation processes (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).
Polymer Synthesis
It has been used in the synthesis of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, demonstrating its versatility in the field of polymer chemistry and catalyst preparation (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
triethyl(2-triethylsilylethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUKNLMPJJFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503950 | |
| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2295-15-0 | |
| Record name | (Ethane-1,2-diyl)bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)







![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)
